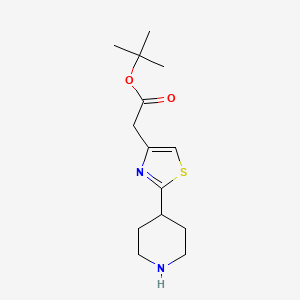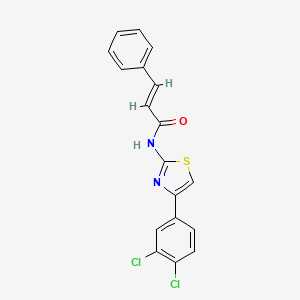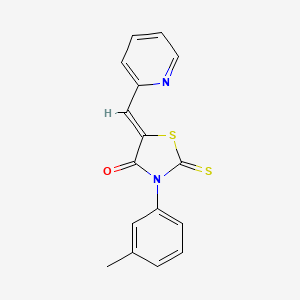
1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethan-1-one is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a propyl group and an ethanone moiety. It has a molecular formula of C7H11N3O and a molecular weight of 153.18 g/mol .
Mechanism of Action
Target of Action
Triazole compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Triazole compounds have been reported to inhibit carbonic anhydrase-ii enzyme .
Result of Action
Some triazole compounds have shown moderate inhibition potential against carbonic anhydrase-ii enzyme .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazole derivatives can bind to the iron in the heme moiety of CYP-450 enzymes . This suggests that 1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one may interact with these enzymes and potentially influence their activity.
Cellular Effects
Other triazole derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines
Molecular Mechanism
Based on the known activities of similar compounds, it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions often include the use of solvents such as water or organic solvents, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve scaling up the CuAAC reaction using continuous flow reactors to ensure efficient and consistent production of the compound. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Comparison with Similar Compounds
1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(1-Propyl-1H-1,2,3-triazol-4-yl)methanone: Similar structure but with a methanone group instead of an ethanone group.
1-(1-Propyl-1H-1,2,3-triazol-4-yl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.
1-(1-Propyl-1H-1,2,3-triazol-4-yl)butan-1-one: Similar structure but with a butanone group instead of an ethanone group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-propyltriazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-4-10-5-7(6(2)11)8-9-10/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUKACYGMYTTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=N1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Dimethylamino)sulfonyl]methylbenzylamine](/img/structure/B2509466.png)



![(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2509471.png)
![5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2509472.png)




![Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride](/img/structure/B2509483.png)

